



Application Note: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a highly efficient and versatile chemical reaction for the formation of carbon-nitrogen (C-N) bonds, making it a cornerstone in the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot process, which combines the formation of an imine or iminium ion with its subsequent in-situ reduction, is widely employed in the pharmaceutical and fine chemical industries due to its high atom economy and ability to minimize over-alkylation, a common side reaction in direct alkylation methods.[2][3]

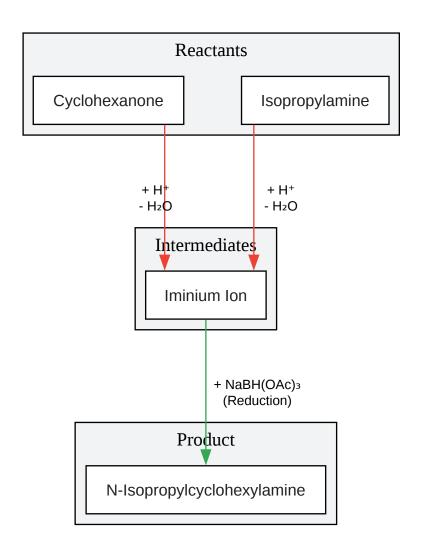
This application note provides a detailed experimental protocol for the synthesis of **N-isopropylcyclohexylamine**, a secondary amine, from cyclohexanone and isopropylamine. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][2] This reagent offers significant advantages, including high yields, operational simplicity, and tolerance for various functional groups, making it preferable to harsher reducing agents.[2]

Reaction Principle

The synthesis of **N-isopropylcyclohexylamine** from cyclohexanone and isopropylamine proceeds in a two-step, one-pot sequence:



- Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of isopropylamine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Under mildly acidic conditions (provided by acetic acid), this intermediate readily dehydrates to form a Schiff base (imine), which is then protonated to generate an electrophilic iminium ion.[1][2][4]
- In-situ Reduction: The hydride reagent, sodium triacetoxyborohydride, is specifically chosen for its ability to selectively reduce the iminium ion in the presence of the less reactive ketone starting material.[4][5] The hydride attacks the electrophilic carbon of the iminium ion, yielding the final product, **N-isopropylcyclohexylamine**.[2]



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Caption: Reaction pathway for the synthesis of **N-isopropylcyclohexylamine**.



Experimental Protocol

This protocol details the procedure for the synthesis of **N-isopropylcyclohexylamine** on a laboratory scale.

Materials and Reagents

Reagent/Ma terial	Formula	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
Cyclohexano ne	C ₆ H ₁₀ O	98.14	2.0 g	20.38	1.0
Isopropylami ne	C₃H ₉ N	59.11	1.45 g (2.1 mL)	24.46	1.2
Sodium Triacetoxybor ohydride	NaBH(OAc)3	211.94	6.49 g	30.57	1.5
Acetic Acid, Glacial	СН₃СООН	60.05	1.47 g (1.4 mL)	24.46	1.2
Dichlorometh ane (DCM), Anhydrous	CH ₂ Cl ₂	84.93	80 mL	-	-
Saturated Sodium Bicarbonate	NaHCO₃	-	~100 mL	-	-
Brine (Saturated NaCl)	NaCl	-	~50 mL	-	-
Anhydrous Magnesium Sulfate	MgSO ₄	-	As needed	-	-

Equipment



- 250 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon inlet)
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum distillation or flash column chromatography
- Thin Layer Chromatography (TLC) plates and chamber

Procedure

- Reaction Setup: To a clean, dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (80 mL).
- Amine and Acid Addition: To the stirring solution, add isopropylamine (1.2 eq) via syringe, followed by the dropwise addition of glacial acetic acid (1.2 eq). Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
- Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used to maintain room temperature if necessary.
- Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress
 of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
 Spectrometry (GC-MS) until the cyclohexanone starting material is consumed. This typically
 takes 2-6 hours.[1][2]
- Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
 Ensure the aqueous layer is basic (pH > 8).

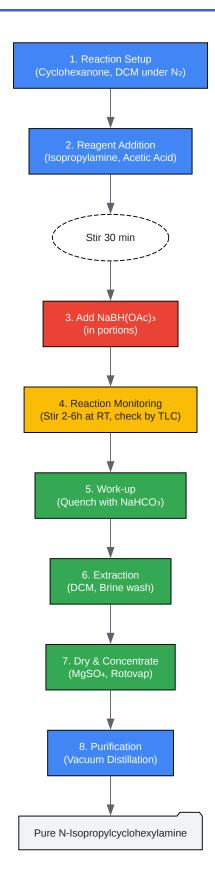






- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (2 x 40 mL).
- Drying and Solvent Removal: Combine the organic layers, wash with brine (~50 mL), and dry
 over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate
 under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
- Purification: Purify the crude oil by vacuum distillation to yield N-isopropylcyclohexylamine
 as a colorless to light yellow liquid.[2] Alternatively, flash column chromatography on silica
 gel can be employed.





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Caption: Experimental workflow for the synthesis of **N-isopropylcyclohexylamine**.



Data and Expected Results

The following tables summarize the physicochemical properties of the target compound and the typical reaction parameters.

Table 1: Physicochemical Properties of N-Isopropylcyclohexylamine

Property	Value	Reference
CAS Number	1195-42-2	[6][7]
Molecular Formula	C ₉ H ₁₉ N	[7][8]
Molecular Weight	141.25 g/mol	[7]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	60-65 °C / 12 mmHg	[7]
Density	0.859 g/mL at 25 °C	[7]
Refractive Index	n20/D 1.448	[7]

Table 2: Typical Reaction Parameters and Expected Results

Parameter	Value / Observation	
Reaction Time	2 - 6 hours	
Reaction Temperature	Room Temperature (20-25 °C)	
Monitoring	TLC (e.g., 10% Ethyl Acetate in Hexanes)	
Expected Yield	80 - 95% (based on analogous reactions)	
Purity (after purification)	>98% (GC)	

Safety Information

• Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Cyclohexanone, isopropylamine, and dichloromethane are flammable and/or toxic. Handle with care.
- Sodium triacetoxyborohydride reacts with water to release flammable gas. Add it slowly and avoid contact with moisture.
- The quenching step with sodium bicarbonate produces gas (CO₂). Add the solution slowly to control the effervescence.

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